molecular formula C21H12ClFN2O4 B3747867 N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide

N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide

Cat. No.: B3747867
M. Wt: 410.8 g/mol
InChI Key: NBJODVUZTUSCMC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dibenzo[b,f]oxepine core, which is a fused tricyclic system, substituted with a nitro group and a carboxamide group. The presence of chloro and fluoro substituents on the phenyl ring further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the dibenzo[b,f]oxepine core: This can be achieved through a cyclization reaction involving appropriate biphenyl derivatives.

    Nitration: Introduction of the nitro group is usually carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Substitution reactions: The chloro and fluoro substituents are introduced via halogenation reactions using reagents like chlorine or fluorine gas.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic steps, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro and fluoro substituents but has a different core structure.

    3-chloro-4-fluorophenylboronic acid: Another compound with similar substituents but different functional groups.

Uniqueness: N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is unique due to its dibenzo[b,f]oxepine core, which imparts distinct chemical and physical properties. Its combination of substituents and functional groups makes it versatile for various applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-nitrobenzo[b][1]benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN2O4/c22-17-9-13(6-8-18(17)23)24-21(26)16-10-14(25(27)28)11-20-15(16)7-5-12-3-1-2-4-19(12)29-20/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJODVUZTUSCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
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